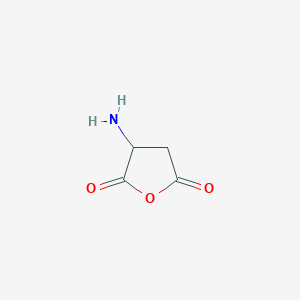
2-amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile
描述
2-amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile, also known as 2-ATBCPC, is an organic compound belonging to the class of pyran-3,5-dicarbonitriles. It is a colorless crystalline solid with a molecular weight of 442.99 g/mol. 2-ATBCPC has been widely used in scientific research applications due to its unique properties, such as its ability to bind to certain proteins and enzymes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 2-ATBCPC.
科学研究应用
2-amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile has been widely used in scientific research applications due to its unique properties. It has been used as a ligand in protein-ligand binding studies. It has also been used to study the inhibition of enzymes such as acetylcholinesterase and carbonic anhydrase. Additionally, 2-amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile has been used in the synthesis of other organic compounds and as a reagent in organic reactions.
作用机制
2-amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile is known to bind to certain proteins and enzymes. It has been observed to bind to acetylcholinesterase and carbonic anhydrase in particular. The binding of 2-amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile to these proteins and enzymes results in the inhibition of their activity.
Biochemical and Physiological Effects
2-amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile has been observed to have a variety of biochemical and physiological effects. It has been observed to inhibit the activity of acetylcholinesterase and carbonic anhydrase. This inhibition results in decreased levels of acetylcholine in the body, which can lead to a variety of symptoms such as fatigue, memory loss, and confusion. Additionally, 2-amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile has been observed to inhibit the activity of other enzymes, such as the enzyme responsible for metabolizing glucose, resulting in increased levels of glucose in the body.
实验室实验的优点和局限性
2-amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a relatively stable compound. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. For instance, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it has been found to have some toxic effects at high concentrations, so it should be used with caution.
未来方向
There are several potential future directions for the use of 2-amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile. It could be used in the development of new drugs that target specific enzymes or proteins. Additionally, it could be used in the development of new methods for synthesizing organic compounds. Finally, it could be used as a reagent in organic reactions, as it has already been used in the synthesis of other organic compounds.
属性
IUPAC Name |
2-amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-17(2,3)15-11(8-19)14(12(9-20)16(21)22-15)10-6-4-5-7-13(10)18/h4-7,14H,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQCHCCJXJMDPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720850 | |
| Record name | 2-Amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile | |
CAS RN |
443672-54-6 | |
| Record name | 2-Amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid](/img/structure/B3328218.png)


![3,3-Dibutyl-8-hydroxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3328247.png)

![(S)-tert-butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl)carbamate](/img/structure/B3328254.png)
![Sulfamide,N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-ethyl-](/img/structure/B3328258.png)


![2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328289.png)
![2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B3328292.png)


![3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3328315.png)